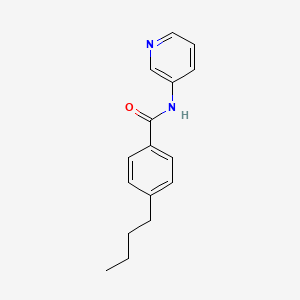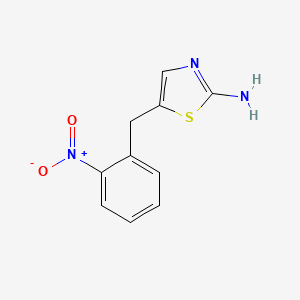![molecular formula C20H26N4O3 B6018449 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)
4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine, also known as MPTP, is a synthetic compound that has been extensively researched for its potential applications in the field of neuroscience. The compound was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of Parkinson's disease.
Mécanisme D'action
4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine is metabolized by MAO-B to form MPP+, which is taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the degeneration of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are well documented. This compound causes the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine as a research tool are its ability to selectively target dopaminergic neurons in the substantia nigra and mimic the pathology of Parkinson's disease. However, the limitations of using this compound include its toxicity and the fact that it only models a subset of Parkinson's disease pathology.
Orientations Futures
For research on 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine include the development of new compounds that can selectively target other cell types in the brain, such as astrocytes and microglia. Additionally, there is a need for more comprehensive models of Parkinson's disease that incorporate multiple pathological features, such as alpha-synuclein aggregation and neuroinflammation. Finally, there is a need for the development of new therapies that can slow or halt the progression of Parkinson's disease.
Méthodes De Synthèse
The synthesis of 4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine involves a series of chemical reactions starting with the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then converted to the corresponding acid chloride and reacted with piperidine to form this compound.
Applications De Recherche Scientifique
4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine has been widely used as a research tool to study the mechanisms of Parkinson's disease. This is because this compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. The accumulation of MPP+ in these neurons leads to their degeneration, mimicking the pathology of Parkinson's disease.
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(3-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-19-7-3-2-6-16(19)17-13-18(22-21-17)20(25)24-8-4-5-15(14-24)23-9-11-27-12-10-23/h2-3,6-7,13,15H,4-5,8-12,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXODKJRPEXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)
![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)

amine dihydrochloride](/img/structure/B6018409.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)
![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
![2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6018434.png)
![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)
![1-{3-[(diallylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6018452.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)
